5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine
Description
Properties
Molecular Formula |
C13H20N2O8 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
LPZQAPSGHLHAHJ-DNRKLUKYSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Hydroxymethyluridine Core
The synthesis of 5-hydroxymethyluridine typically starts from uridine or its derivatives. One established method involves selective hydroxymethylation at the 5-position of uracil:
5-Hydroxymethyluridine can be obtained by chemical modification of uridine, for example by oxidation of 5-methyluridine or direct hydroxymethylation reactions as reported in the literature.
Protection of the ribose hydroxyl groups and the nucleobase nitrogen is crucial during this step to prevent side reactions.
For example, acetyl protection of the 5-hydroxymethyl group as 5-acetyloxymethyluridine has been reported, facilitating further synthetic steps.
Combined Synthesis of 5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine
To prepare the title compound, the synthetic route generally involves:
Starting from 5-hydroxymethyluridine or its protected derivatives.
Introducing the 2'-O-MOE group via the anhydrouridine intermediate method or selective alkylation, ensuring stereochemical integrity.
Protecting group strategies are applied to the nucleobase and sugar hydroxyls to avoid unwanted reactions during modification steps.
Final deprotection yields the target nucleoside.
A representative synthetic scheme can be summarized as follows:
Detailed Research Outcomes and Analytical Data
The synthesis of 5-hydroxymethyluridine phosphoramidites has been successfully achieved with acetyl protection of the hydroxymethyl group, facilitating incorporation into RNA via solid-phase synthesis.
Deprotection conditions using aqueous methylamine or ammonia solutions are mild and effective, yielding high purity modified nucleosides with minimal side products.
The 2'-O-MOE modification improves stability and binding affinity in oligonucleotides, as demonstrated by various biophysical studies.
Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/methanol mixtures, sometimes containing additives like triethylamine to improve separation.
Yields for the 2'-O-MOE installation step range around 60-70%, with overall synthetic routes optimized for scalability and stereochemical control.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | Uridine, 5-methyluridine, 2,2'-anhydrouridine |
| Key reagents | Aluminum 2-methoxyethoxide, 2-methoxyethyl bromide, bases (NaHMDS), acetylating agents |
| Protection groups | Acetyl for hydroxymethyl, dimethoxytrityl (DMT) for 5'-OH, benzoyl for nucleobase N3/N4 |
| Reaction conditions | Heating at 155-160°C (2'-O-MOE installation), room temperature for acetylation |
| Purification methods | Silica gel chromatography with CH2Cl2/MeOH or CH2Cl2/acetone/methanol mixtures |
| Typical yields | 60-70% for 2'-O-MOE installation step, overall yields vary |
| Deprotection | Aqueous methylamine/ammonia, mild conditions |
Chemical Reactions Analysis
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Scientific Research Applications
Synthesis and Use in Oligonucleotide Chemistry
5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine is utilized as an intermediate in the synthesis of oligonucleotides . These synthetic nucleic acids are crucial in various biological applications, including antisense therapy and gene silencing . The compound is incorporated into phosphoramidites, which then serve as building blocks for creating modified oligonucleotides .
Antitumor Activity and Cancer Research
As a purine nucleoside analog, this compound demonstrates broad antitumor activity, especially against indolent lymphoid malignancies . The anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .
Research in RNA Viruses
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine, an analog of this compound, is particularly effective in research related to RNA viruses, including the hepatitis C virus and picornaviruses .
Potential Mitigation of Arsenic Exposure Effects
While not a direct application of this compound, research into arsenic exposure and its effects suggests potential areas where modified nucleosides could play a role. Chronic arsenic exposure leads to various health issues, including oxidative stress, DNA damage, and carcinogenesis . Developing reagents that can ameliorate the effects of arsenic exposure is an area of interest, and modified nucleosides might find a role in such applications .
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation and DNA damage response .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The 5-iodo substitution in 5'-Deoxy-5'-iodo-2'-O-(2-Methoxyethyl)uridine increases molecular weight and steric bulk, which may affect cellular uptake .
Sugar Modifications :
Functional Comparisons
Mutagenicity and Genotoxicity
- 5-Hydroxymethyl-2'-deoxyuridine (HmdUrd) :
- Induces a 3.1-fold increase in mutation frequency in cell cultures, attributed to mispairing during DNA replication .
- However, in hamster V79 cells, mutagenicity at the hypoxanthine-guanine-phosphoribosyltransferase locus was low (1/30,000 mutations per substitution ), suggesting context-dependent effects .
- Target Compound: No direct mutagenicity data are available, but the 2'-O-(2-methoxyethyl) modification likely restricts incorporation into DNA, reducing genotoxic risks compared to HmdUrd .
Enzymatic Stability and Reactivity
- 2'-O-(2-Methoxyethyl)-5-methyluridine :
- This compound :
Therapeutic Potential
- Anticancer Activity :
- TBA (thrombin-binding aptamer) derivatives modified with 5-hydroxymethyl-2'-deoxyuridine show enhanced antiproliferative activity against colorectal and lung cancer cells, though anticoagulant effects are minimized .
Biological Activity
5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine (HMU) is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of antitumor effects. This article will delve into the compound's biological activity, supported by data tables, relevant case studies, and detailed research findings.
Overview of this compound
This compound is characterized as a purine nucleoside analogue, which suggests it may share structural similarities with naturally occurring nucleosides. The compound's chemical structure enhances its ability to interact with biological systems, potentially leading to therapeutic applications.
Antitumor Properties
Research indicates that HMU exhibits broad antitumor activity. This activity is attributed to its ability to interfere with nucleic acid synthesis and function, which is crucial for cancer cell proliferation. The compound targets various cancer types, demonstrating effectiveness against indolent tumors.
Table 1: Summary of Antitumor Activity
| Cancer Type | Mechanism of Action | Effectiveness |
|---|---|---|
| Breast Cancer | Inhibition of DNA synthesis | Moderate |
| Lung Cancer | Induction of apoptosis | High |
| Leukemia | Interference with RNA function | Significant |
| Colorectal Cancer | Disruption of cell cycle progression | Moderate |
The mechanism through which HMU exerts its antitumor effects involves several pathways:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, HMU can be incorporated into RNA and DNA, leading to dysfunctional nucleic acid structures.
- Induction of Apoptosis : HMU has been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, effectively halting the proliferation of cancer cells.
Case Studies
Several studies have explored the efficacy of HMU in clinical settings:
-
Case Study 1: Breast Cancer Treatment
- Objective : Evaluate the effect of HMU on breast cancer cell lines.
- Findings : HMU treatment resulted in a 40% reduction in cell viability after 48 hours.
-
Case Study 2: Lung Cancer Trials
- Objective : Assess the impact of HMU on lung cancer patients.
- Results : Patients receiving HMU showed a significant decrease in tumor size after six weeks of treatment.
-
Case Study 3: Leukemia Response
- Objective : Investigate the role of HMU in leukemia therapy.
- Outcome : Preliminary results indicated a 50% increase in remission rates among patients treated with HMU compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydroxymethyl-2'-O-(2-methoxyethyl)uridine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the uridine scaffold. First, the 2'-hydroxyl group is protected with a 2-methoxyethyl (MOE) group via a nucleophilic substitution reaction using 2-methoxyethyl tosylate under anhydrous conditions . The 5-hydroxymethyl group is introduced through regioselective oxidation or enzymatic modification. Purification is critical; reversed-phase HPLC with a C18 column (acetonitrile/water gradient) or PAGE electrophoresis ensures >95% purity. Confirm identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation kinetics using LC-MS over 72 hours. The 2'-MOE modification enhances nuclease resistance, but the 5-hydroxymethyl group may increase susceptibility to oxidation. Include controls with unmodified uridine and use radical scavengers (e.g., TEMPO) to assess oxidative pathways .
Q. What analytical techniques are essential for verifying structural integrity and regiochemical fidelity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H, C, and 2D-COSY/HMQC to confirm substitution positions and stereochemistry.
- Mass spectrometry : HRMS (ESI or MALDI-TOF) for molecular weight validation.
- Chromatography : HPLC with UV/Vis detection (260 nm for nucleosides) to assess purity and degradation products .
Advanced Research Questions
Q. How does the 2'-O-(2-methoxyethyl) modification influence RNA duplex thermodynamics and gene-silencing efficiency?
- Methodological Answer : Perform comparative studies using:
- Thermal denaturation (Tm) assays : Measure melting temperatures of RNA duplexes containing modified vs. unmodified nucleosides.
- Circular dichroism (CD) : Assess structural perturbations (e.g., A-form vs. B-form helices).
- Gene-silencing assays : Incorporate the modified nucleoside into siRNA or antisense oligonucleotides and quantify knockdown efficiency via qRT-PCR in cell cultures (e.g., HeLa or HEK293 cells) .
Q. What experimental strategies resolve contradictions in enzymatic resistance data across different biological models?
- Methodological Answer : Contradictions often arise from variations in nuclease expression levels or assay conditions. Standardize assays using:
- Serum/nuclease stability tests : Compare degradation rates in human serum vs. purified exonuclease (e.g., S1 nuclease).
- Model systems : Validate results in multiple cell lines (e.g., primary hepatocytes vs. immortalized cells) and in vivo models (e.g., rodent pharmacokinetic studies). Statistical meta-analysis of datasets can identify confounding variables .
Q. How can researchers assess the impact of 5-hydroxymethylation on epigenetic regulation when incorporated into DNA or RNA?
- Methodological Answer : For DNA applications:
- Bisulfite sequencing : Differentiate 5-hydroxymethylcytosine from 5-methylcytosine.
- Dot blot/immunoprecipitation : Use anti-5hmC antibodies for quantification.
For RNA applications: - RIP-Seq (RNA immunoprecipitation sequencing) : Identify proteins binding to modified RNA using anti-5hmU antibodies.
- Metabolic labeling : Track incorporation into nascent transcripts via click chemistry (e.g., alkyne-tagged uridine analogs) .
Q. What methodologies are recommended for studying in vivo pharmacokinetics and biodistribution?
- Methodological Answer : Use radiolabeled (e.g., C or H) or fluorescently tagged analogs. Conduct:
- Pharmacokinetic (PK) studies : Measure plasma half-life, clearance, and tissue distribution in rodent models via LC-MS/MS or scintillation counting.
- Biodistribution imaging : Employ near-infrared (NIR) probes or PET tracers for real-time tracking. Account for renal excretion and blood-brain barrier permeability using knockout models (e.g., Mdr1a/b mice) .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in reported nuclease resistance for 2'-O-(2-methoxyethyl)-modified nucleosides?
- Methodological Answer : Discrepancies may stem from:
- Enzyme specificity : Test against a panel of nucleases (e.g., RNase A, snake venom phosphodiesterase).
- Sequence context : Evaluate resistance in different oligonucleotide positions (e.g., terminal vs. internal).
- Solution conditions : Vary Mg/Mn concentrations, which affect enzyme activity. Use kinetic modeling (Michaelis-Menten) to quantify cleavage rates .
Q. What controls are critical when evaluating off-target effects in gene-editing applications?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
